molecular formula C9H12O5 B184073 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 15568-86-2

5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B184073
CAS RN: 15568-86-2
M. Wt: 200.19 g/mol
InChI Key: VRWNGTZFEHJVFT-UHFFFAOYSA-N
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Description

5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as EMDD, is a chemical compound that has been extensively studied for its potential applications in scientific research. EMDD is a cyclic derivative of malonic acid and is commonly used as a starting material for the synthesis of various compounds.

Scientific Research Applications

Biomass Conversion and Sustainable Materials

One significant application of derivatives of HMF, including 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, lies in the conversion of plant biomass into valuable chemicals. Research has highlighted the role of HMF and its derivatives as versatile reagents or platform chemicals produced from hexose carbohydrates and lignocellulose found in plant biomass. These compounds are seen as potential alternatives to non-renewable hydrocarbon sources, such as oil, natural gas, and coal, for the chemical industry. The synthesis of HMF from plant feedstocks and its use in producing monomers, polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and chemicals is a growing area of interest. This shift towards using HMF and its derivatives marks a significant step towards sustainable access to new generations of polymers, functional materials, and fuels, showcasing the potential for 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione to contribute to these developments (Chernyshev, Kravchenko, & Ananikov, 2017).

Catalytic Synthesis and Environmental Applications

Another promising area of application for 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives is in catalytic synthesis, particularly in the production of polyoxymethylene dimethyl ethers (OMEs). OMEs, especially those containing 3–5 CH2O units (OME3–5), are appealing as oxygenated fuels for diesel engines, capable of reducing hazardous exhaust gas emissions. The synthesis of OMEs involves catalysis by various catalysts, including those derived from HMF and its derivatives. This area of research is crucial for developing more environmentally friendly fuel alternatives and reducing reliance on standard diesel, with derivatives of HMF like 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione playing a key role in simplifying existing processes and achieving selective synthesis of specific chain lengths (Baranowski, Bahmanpour, & Kröcher, 2017).

properties

IUPAC Name

5-(ethoxymethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O5/c1-4-12-5-6-7(10)13-9(2,3)14-8(6)11/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWNGTZFEHJVFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C1C(=O)OC(OC1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415826
Record name 5-(ethoxymethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Ethoxymethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

CAS RN

15568-86-2
Record name 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15568-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(ethoxymethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione utilized in the synthesis of ellipticine analogs?

A1: In this research, 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione acts as a crucial building block in constructing the tetracyclic ring system found in ellipticine analogs. The researchers reacted it with specifically substituted 2-aminocarbazoles and 7-amino-5H-pyrido[4,3-b]indoles. This reaction leads to the formation of an intermediate compound. Upon heating, this intermediate undergoes a thermal cyclization reaction coupled with decarboxylation. This process ultimately forms the desired tetracyclic fused-4-quinolone systems, which are key structural features of the targeted ellipticine analogs [].

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